molecular formula C6H7ClN2 B093024 4-Chlorophenylhydrazine CAS No. 1073-69-4

4-Chlorophenylhydrazine

Cat. No. B093024
CAS RN: 1073-69-4
M. Wt: 142.58 g/mol
InChI Key: XXNOGQJZAOXWAQ-UHFFFAOYSA-N
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Description

4-Chlorophenylhydrazine is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a phenyl ring substituted with a chlorine atom at the fourth position and a hydrazine group attached to the benzene ring. This compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes due to its ability to undergo various chemical reactions, forming complex structures.

Synthesis Analysis

The synthesis of 4-Chlorophenylhydrazine and its derivatives involves multiple steps, starting from different substrates. For instance, 4-chloro-2-fluorophenylhydrazine is synthesized from 2-fluoroaniline through acylation, chlorination, and hydrolysis, followed by diazotization and reduction reactions, yielding a high purity product . Another synthesis route involves the cyclization and oxidation of 4-chlorophenylhydrazine to produce 1-(4-Chlorophenyl)-3-hydroxypyrazole, an important pesticide intermediate . Additionally, 4-chlorophenylhydrazine is used to synthesize chlorophthalazines and benzohydrazides via reactions with hydroxyisoindolinones .

Molecular Structure Analysis

The molecular structure of compounds derived from 4-Chlorophenylhydrazine has been elucidated using various analytical techniques. For example, the crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride was determined by single-crystal X-ray diffraction, revealing a twisted boat conformation of the thiazine ring and the presence of hydrogen bonds in the crystal . Similarly, the structure of N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine was determined, showing hydrogen bonding interactions within the crystal .

Chemical Reactions Analysis

4-Chlorophenylhydrazine undergoes various chemical reactions, leading to the formation of diverse compounds. It reacts with 3-(methylthio)-5-propanoyl-1,2,4-triazine to form p-chlorophenylhydrazone, which crystallizes with an almost planar conformation and exhibits significant stacking interactions . The compound also participates in the formation of benzothiazine derivatives, which are stabilized by intramolecular hydrogen bonds and can form dimeric pairs due to intermolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical properties of 4-Chlorophenylhydrazine derivatives, such as melting points and crystal system parameters, are determined through experimental methods. For instance, the melting point of 4-chloro-2-fluorophenylhydrazine is reported to be in the range of 59-60°C, indicating its stability under ambient conditions . The crystallographic data of synthesized compounds provide insights into their density, space group, and molecular weight, which are essential for understanding their physical characteristics and potential applications .

Scientific Research Applications

  • Synthesis of Pesticide Intermediates : 4-Chlorophenylhydrazine is used in synthesizing 1-(4-Chlorophenyl)-3-hydroxypyrazole, an important intermediate in pesticides. This process features mild reaction conditions and high yield, making it suitable for industrial production (Gao Zheng-hu, 2015).

  • Study of Tautomerism in Organic Chemistry : Research has explored the primary reaction products between dehydroacetic acid and 4-Chlorophenylhydrazine, leading to insights into the structure and tautomerism of 4-pyrazolylpyrazolinones (J. Elguero et al., 1990).

  • Antineoplastic Activity : Some 1,2-bis(arylsulfonyl)-1-methylhydrazines synthesized from 4-Chlorophenylhydrazine have shown potential antineoplastic activity against leukemia, indicating its application in cancer research (K. Shyam et al., 1986).

  • Synthesis of Pyrazole Derivatives : 4-Chlorophenylhydrazine is utilized as a raw material for synthesizing various pyrazole derivatives, which have a yield of up to 99.0% and high purity, indicating its importance in organic synthesis (Zhang Heng-qian, 2015).

  • Antimicrobial Studies : A series of (E)-1-benzylidene-2-(4-chlorophenyl) hydrazine compounds have been synthesized and tested for antimicrobial activities, demonstrating the compound's relevance in microbiology (M. Rajarajan et al., 2015).

  • Electrochemical Water Pollution Analysis : In studies of water pollutants, 4-Chlorophenylhydrazine has been mentioned as a significant pollutant, and its detection is crucial for human health. This implies its role in environmental chemistry and pollution studies (Fahimeh Tahernejad-Javazmi et al., 2018).

Safety And Hazards

4-Chlorophenylhydrazine is classified as Acute Toxicity - Category 3 for Oral, Dermal, and Inhalation . It is also classified as Skin Irritation - Category 2, Skin Sensitization - Category 1, and Eye Irritation - Category 2 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(4-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNOGQJZAOXWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1073-70-7 (mono-hydrochloride), 14581-21-6 (sulfate(2:1)), 70597-89-6 (sulfate)
Record name 4-Chlorophenylhydrazine
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DSSTOX Substance ID

DTXSID50147999
Record name 4-Chlorophenylhydrazine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chlorophenylhydrazine

CAS RN

1073-69-4
Record name (4-Chlorophenyl)hydrazine
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Record name 4-Chlorophenylhydrazine
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Record name 4-Chlorophenylhydrazine
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Record name (4-chlorophenyl)hydrazine
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Synthesis routes and methods I

Procedure details

(4-Chlorophenyl)hydrazine hydrochloride (3.00 g) was dissolved in tetrahydrofuran (50 ml), diethyl ether (50 ml) and a saturated aqueous solution of sodium hydrogencarbonate. An organic layer was separated, dried over anhydrous sodium sulfate and then concentrated, giving (4-chlorophenyl)hydrazine as a brown solid. This product was dissolved in benzene (15 ml), and the solution was heated under reflux, to which a solution of diphenyl carbonate (5.22 g) in benzene (8.0 ml) was added dropwise over at least 30 minutes. After refluxing for 19 hours, the reaction mixture was allowed to cool and concentrated. Benzene (15 ml) was then added to the residue. The mixture was subjected to ultrasonic treatment, giving a suspension. After hexane (50 ml) was added to the suspension, and the mixture was stirred for 30 minutes, insoluble matter was collected by filtration and dried to obtain the title compound (1.05 g).
Quantity
3 g
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50 mL
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50 mL
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Synthesis routes and methods II

Procedure details

To the solution of 1,445 g of p-chloroaniline in 3,375 ml of 38% hydrochloric acid and 5,650 ml of water the solution of 793 g of sodium nitrite in 3.3 L of water is added during 1 hour at -5° to -8° while stirring under nitrogen. After 15 minutes 7,617 g of stannous chloride in 9 L of 38% hydrochloric acid are added during 30 minutes below 25°. The resulting suspension is stirred in an ice bath for one hour, filtered, the residue suspended in 30 L of water, and 5,000 g of solid sodium hydroxide are added during 1 hour at 0°-25°, while stirring under nitrogen. The mixture is extracted twice with 8 L of diethyl ether, the combined extracts washed twice with 4 L of water and once with saturated aqueous sodium chloride, dried, filtered, evaporated and the residue dried at 5 mmHg and room temperature, to yield the p-chlorophenyl-hydrazine melting at 82°-87°.
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793 g
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3.3 L
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stannous chloride
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9 L
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Synthesis routes and methods III

Procedure details

In a 2 l four-necked flask fitted with dropping funnel, stirrer and condenser, 95 g of HCl 30% strength and 57 g of n-butanol (saturated with water, approximately 80% strength) are initially charged. The solution is heated to 50° C. and, over a period of 2 hours, admixed with a total of 720 g of an aqueous solution of 4-chlorophenylhydrazinedisulfonate- prepared by diazotization of 34.4 g (0.27 mol) of 4-chloroaniline (100 g of water, 78 g of HCl 30% strength, 55 g of NaNO2) and subsequent reduction with sulfite (186 g of NaHSO3 +57 g of NaOH). The reaction emulsion is kept at 50° C. for another 60 minutes, the pH is adjusted to 6.9 using 119 g of aqueous sodium hydroxide solution 33% strength, and the aqueous phase that is formed is separated off. The aqueous phase is extracted three times with 5 ml of n-butanol each time, and the combined organic phases are cooled to 15° C. The 4-chlorophenylhydrazine that is formed is filtered off with suction at 15° C. as a crystalline solid, using a 500 ml suction filter, washed with 50 ml of n-butanol and dried.
Name
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
57 g
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[Compound]
Name
aqueous solution
Quantity
720 g
Type
reactant
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Name
4-chlorophenylhydrazinedisulfonate
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0 (± 1) mol
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34.4 g
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186 g
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119 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorophenylhydrazine
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Citations

For This Compound
386
Citations
M Rajarajan, R Vijayakumar, R Senbagam… - … Letters of Chemistry …, 2015 - researchgate.net
… E)-1-benzylidene-2-(4chlorophenyl)hydrazine compounds have been synthesized by condensation reaction of meta and para substituted benzaldehydes with 4-chlorophenylhydrazine …
Number of citations: 2 www.researchgate.net
I Strakova, M Petrova, S Belyakov… - Chemistry of Heterocyclic …, 2003 - Springer
… hydrochlorides in the presence of sodium acetate gave the corresponding 3-arylhydrazonomethyl-4-chlorocoumarin, and with phenylhydrazine, 4-bromo- and 4-chlorophenylhydrazine …
Number of citations: 28 link.springer.com
S Malhotra, A Vats, VS Parmar… - … Section C: Crystal …, 1998 - scripts.iucr.org
… In this investigation, 4-chlorophenylhydrazine hydro- chloride was condensed with 6-(4-methoxyphenyl)-4- methylthio-2-oxo-2H-pyran-3-carbonitrile, (I), in pyri- dine at 389 K to afford …
Number of citations: 5 scripts.iucr.org
WR Bowman, RV Davies, AMZ Slawin… - Journal of the …, 1997 - pubs.rsc.org
… When 13 was then treated with two equivalents of 4-chlorophenylhydrazine in refluxing glacial acetic acid, a single product was isolated in 26% yield, which was not the expected …
Number of citations: 1 pubs.rsc.org
LJ Southern, H Hughes, PV Lawford… - The Journal of heart …, 2000 - europepmc.org
… commercially produced explanted and non-implanted tissue were hydrolyzed under various conditions and analyzed both directly and after derivatization with 4-chlorophenylhydrazine, …
Number of citations: 26 europepmc.org
MC Patel, DR Dhameliya - Der Pharma Chemica, 2010 - cabdirect.org
… These compounds (2a-h) on reaction with hydrazine, phenyl hydrazine and 4-chlorophenylhydrazine in sodium acetate and acetic acid gave appropriate pyrazole derivatives (3a-h), (4a…
Number of citations: 0 www.cabdirect.org
Z Fang, Z Yang, JF Xu, K Guo, P Wei - Organic Preparations and …, 2012 - Taylor & Francis
… Citation 3 , Citation 4 Condensation of 3 with 2,4-chlorophenylhydrazine to give phenylhydrazone intermediate 4 which was cyclized to ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4…
Number of citations: 1 www.tandfonline.com
NAA Elkanzi, H Hrichi, RB Bakr, O Hendawy… - Journal of the Iranian …, 2021 - Springer
… Chalcones 3a–d were treated with 4-chlorophenylhydrazine in ethanol under heating for 4 h affording 4-amino-2-((1-(4-substituted phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino)…
Number of citations: 8 link.springer.com
I SUMINA, Y KITAMURA, T TAKENAKA… - Japanese Journal of …, 1966 - jstage.jst.go.jp
… の間 に 差 は な か つ た.4-chlorophenylhydrazine … (47)な らび に4-chlorophenylhydrazine・acetate … )-2-acetylhydrazineお よび4-chlorophenylhydrazine・formate の 防 除 効 果 が 高 か つ た …
Number of citations: 5 www.jstage.jst.go.jp
J Hofmann, H Jasch, MR Heinrich - The Journal of Organic …, 2014 - ACS Publications
… In a second row of experiments, 4-chlorophenylhydrazine (1) was reacted with six different anilines (Table 3, entries 8–13). The results clearly indicate that halogen-substituted unpolar …
Number of citations: 84 pubs.acs.org

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